Einecs 298-346-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database listing chemicals marketed in the EU between 1971 and 1981. EINECS entries are typically characterized by their commercial relevance, regulatory status, and inclusion in toxicological or predictive modeling studies. The identification of analogs for EINECS compounds often relies on computational methods, such as structural similarity metrics and machine learning models, to infer properties or risks .

Properties

CAS No. |

93803-73-7 |

|---|---|

Molecular Formula |

C18H36N2O3 |

Molecular Weight |

328.5 g/mol |

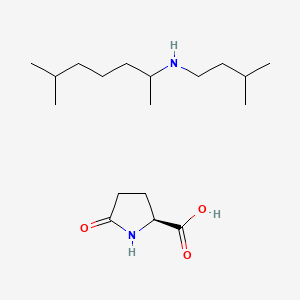

IUPAC Name |

6-methyl-N-(3-methylbutyl)heptan-2-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H29N.C5H7NO3/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;7-4-2-1-3(6-4)5(8)9/h11-14H,6-10H2,1-5H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

UDBSTPFSZXOXRY-HVDRVSQOSA-N |

Isomeric SMILES |

CC(C)CCCC(C)NCCC(C)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be categorized based on their types, such as synthesis, decomposition, substitution, or elimination reactions. For any compound, understanding its functional groups is essential to predict potential reactions.

Types of Chemical Reactions

-

Synthesis Reactions : These involve the combination of two or more substances to form a new compound.

-

Decomposition Reactions : These involve the breakdown of a compound into simpler substances.

-

Substitution Reactions : These involve the replacement of a functional group in a compound with another group.

-

Elimination Reactions : These involve the removal of a functional group from a compound.

Chemical Reaction Analysis for Compounds Similar to Einecs 298-346-2

Given the lack of specific information on this compound, we can consider how similar compounds might react. For instance, compounds with similar functional groups may undergo similar types of reactions.

Reaction Conditions

Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining the outcome of chemical reactions. For example, in the methanol-to-olefins (MTO) reaction, conditions like temperature (around 500°C) and catalysts (e.g., SAPO-34) significantly affect product selectivity and yield .

Catalysts and Reaction Mechanisms

Catalysts can enhance reaction rates and selectivity. Understanding the mechanism of action for a catalyst is essential for optimizing reaction conditions. For instance, in the MTO reaction, the catalyst's structure and composition influence the formation of ethene and propene .

Data Tables for Chemical Reactions

While specific data tables for this compound are not available, we can illustrate how data might be presented for similar compounds. For example, in the MTO reaction:

| Reaction Conditions | Conversion/Yield |

|---|---|

| Temperature (°C) | Methanol Conversion |

| Catalyst | Ethene Yield |

| WHSV (h–1) | Propene Yield |

Example Data for MTO Reaction:

| Sample | Methanol Conv. (%) | Ethene Yield (%) | Propene Yield (%) |

|---|---|---|---|

| SAPO-34 | 96.5 | 31.29 | 39.55 |

| SAPO-34-F | 100 | 35.66 | 38.41 |

Scientific Research Applications

Einecs 298-346-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biochemical assays and studies involving enzyme activity or metabolic pathways.

Medicine: It could be involved in the development of pharmaceuticals or as a diagnostic tool.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 298-346-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a biochemical assay, it may inhibit or activate an enzyme, while in a pharmaceutical context, it may interact with a receptor or signaling pathway.

Comparison with Similar Compounds

Comparative Methodologies for EINECS Compounds

Structural Similarity and Read-Across Approaches

A key strategy for comparing EINECS compounds involves Read-Across Structure-Activity Relationships (RASAR) . Studies demonstrate that using the Tanimoto index (based on PubChem 2D fingerprints), compounds from regulatory lists (e.g., REACH Annex VI Table 3.1) can serve as labeled analogs for uncharacterized EINECS substances. A threshold of ≥70% similarity enables coverage of ~33,000 EINECS compounds with only 1,387 labeled chemicals, highlighting the efficiency of similarity-based clustering .

Physicochemical Property Coverage

The ERGO project compared 28 reference substances with 56,703 EINECS compounds, focusing on bioavailability-related properties (e.g., logP, solubility, molecular weight). ERGO's chemical space overlapped significantly with EINECS, particularly in regions critical for toxicological risk assessment (e.g., skin permeability, metabolic stability). This suggests that well-characterized subsets can predict properties for broader EINECS entries .

Case Studies: Comparison with Similar Compounds

The following examples illustrate how EINECS compounds are compared with structurally or functionally similar substances.

Structural Analogs and Similarity Metrics

Key Findings :

- Halogenated boronic acids (e.g., ) exhibit high structural similarity but vary in solubility and molecular weight due to substituent effects (e.g., Br vs. F).

- Higher halogen atomic weight correlates with reduced aqueous solubility, impacting bioavailability .

Toxicological Predictive Modeling

Using RASAR models, analogs of this compound could be assigned toxicity profiles based on labeled compounds. For example:

Challenges and Limitations

- Data Sparsity : Many EINECS entries lack experimental data, necessitating reliance on predictive models, which may introduce uncertainty .

- Threshold Sensitivity : A 70% Tanimoto similarity cutoff balances coverage and accuracy but may miss critical dissimilarities in reactive functional groups .

- Bioavailability vs. Toxicity: While ERGO covers physicochemical properties, toxicodynamic endpoints (e.g., genotoxicity) require additional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.